
2-dimethoxymethyl-2-methyl-4-oxo-3,4-dihydro-2H-1-benzopyran
Overview
Description
Scientific Research Applications
Synthesis of Podophyllum Lignans
2-benzopyran-3-one derivatives, related to the requested compound, have been used as intermediates in the synthesis of podophyllum lignans. These lignans are of interest due to their anticancer properties, with studies demonstrating the transformation of these intermediates into compounds like epipodophyllotoxin, which is crucial for developing cancer treatments (Jones & Thompson, 1987).
Cardiovascular Therapeutic Activities
Research has identified derivatives of 2-dimethoxymethyl-2-methyl-4-oxo-3,4-dihydro-2H-1-benzopyran as potential potassium-channel openers with implications for cardiovascular therapy. These compounds exhibit specific structural characteristics that could be beneficial in treating cardiovascular diseases (Yoon, Yoo, & Shin, 1998).
Neuroprotective Agent for Ischemia-Reperfusion Damage
The compound has been studied for its neuroprotective capabilities, specifically for ischemia-reperfusion damage. KR-31543, a derivative, shows promise in this area, with metabolism studies in rats suggesting potential therapeutic applications (Kim et al., 2002).
Green Chemistry in Synthesis
In the context of green chemistry, derivatives of 2H-1-benzopyrans have been utilized in efficient, environmentally friendly synthesis processes. For example, Knoevenagel condensation involving 4-oxo-4H-benzopyran-3-carbaldehydes showcases the compound's utility in producing valuable chemical entities under mild, eco-friendly conditions (Shelke et al., 2009).
properties
IUPAC Name |
2-(dimethoxymethyl)-2-methyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(12(15-2)16-3)8-10(14)9-6-4-5-7-11(9)17-13/h4-7,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKIZJHRBQFYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2O1)C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)-2-methylchroman-4-one | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2719576.png)
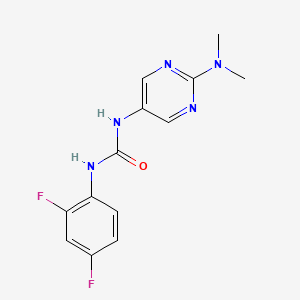
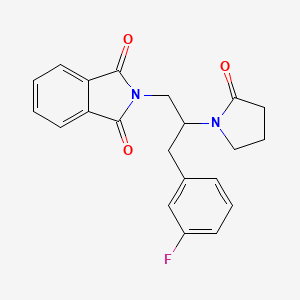
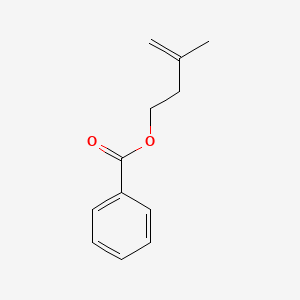
![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride](/img/structure/B2719586.png)
![3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2719587.png)

![2,4,7-Trimethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2719589.png)
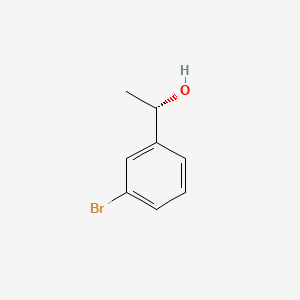
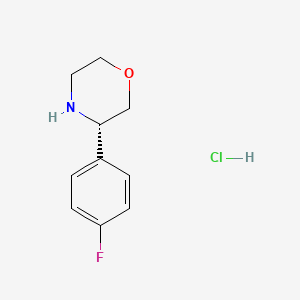
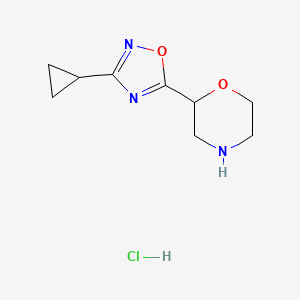


![N-(4-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2719599.png)